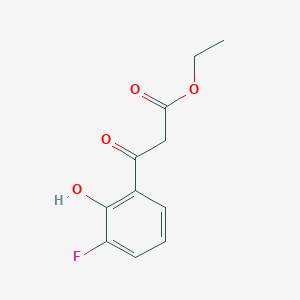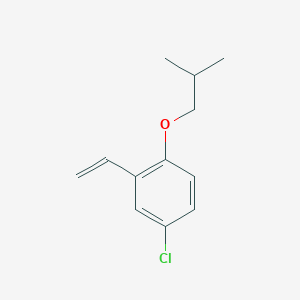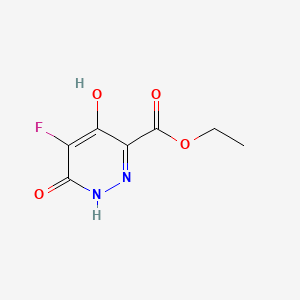
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate is an organic compound with the molecular formula C7H7FN2O4 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate typically involves the fluorination of a precursor compound, such as Ethyl 4,6-dihydroxypyridazine-3-carboxylate. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of ethyl 5-fluoro-4,6-dioxopyridazine-3-carboxylate.
Reduction: Formation of ethyl 5-fluoro-4,6-dihydroxypyridazine-3-methanol.
Substitution: Formation of ethyl 5-amino-4,6-dihydroxypyridazine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,6-dihydroxypyridazine-3-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Ethyl 5-Chloro-4,6-dihydroxypyridazine-3-carboxylate:
Ethyl 5-Bromo-4,6-dihydroxypyridazine-3-carboxylate: Contains a bromine atom, which may affect its reactivity and interactions with biological targets.
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased stability and enhanced biological activity.
Eigenschaften
Molekularformel |
C7H7FN2O4 |
|---|---|
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
ethyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H7FN2O4/c1-2-14-7(13)4-5(11)3(8)6(12)10-9-4/h2H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
IZILPIPXNNGXQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NNC(=O)C(=C1O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)
![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)
![(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13713293.png)
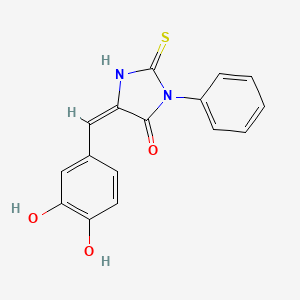



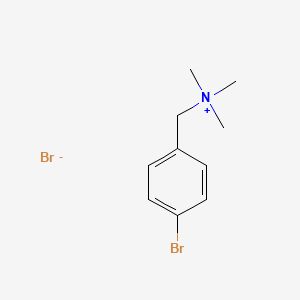
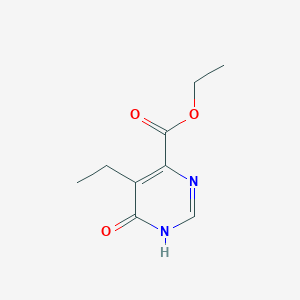
![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
